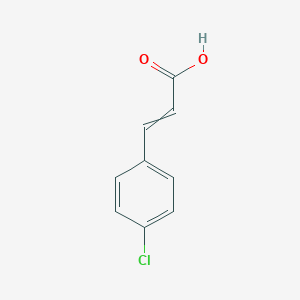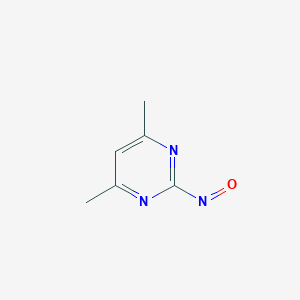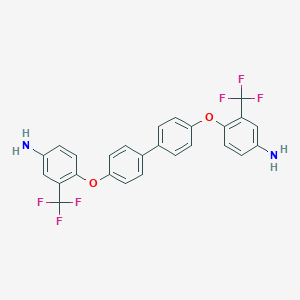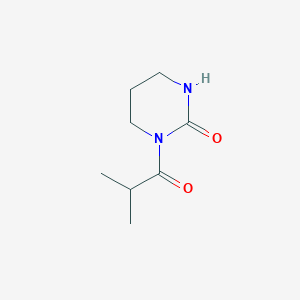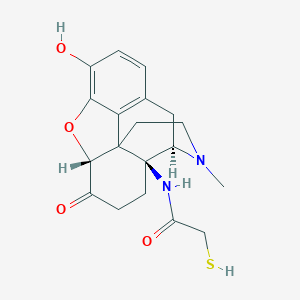
14-Thioglycolamido-7,8-dihydromorphinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
14-Thioglycolamido-7,8-dihydromorphinone, also known as TDG, is a synthetic opioid compound that has gained attention in the scientific community due to its potential use as a research tool. TDG is structurally similar to morphine, but its unique properties make it a valuable tool for studying opioid receptors and their interactions with other compounds.
作用機序
14-Thioglycolamido-7,8-dihydromorphinone acts as an agonist at the mu-opioid receptor, which is involved in the regulation of pain, reward, and addiction. When 14-Thioglycolamido-7,8-dihydromorphinone binds to the mu-opioid receptor, it activates a signaling cascade that leads to the inhibition of neurotransmitter release and the modulation of ion channels. This results in a decrease in neuronal excitability and a reduction in pain perception. 14-Thioglycolamido-7,8-dihydromorphinone also has some activity at the delta-opioid receptor, which is involved in the regulation of mood and anxiety.
生化学的および生理学的効果
14-Thioglycolamido-7,8-dihydromorphinone has been shown to have analgesic properties in animal models of pain. It has also been shown to have antinociceptive effects in models of neuropathic pain and inflammatory pain. 14-Thioglycolamido-7,8-dihydromorphinone has been shown to have a longer duration of action than morphine, which may make it a more effective pain reliever. Additionally, 14-Thioglycolamido-7,8-dihydromorphinone has been shown to have fewer side effects than other opioids, such as respiratory depression and constipation.
実験室実験の利点と制限
14-Thioglycolamido-7,8-dihydromorphinone has several advantages as a research tool. It has high affinity for the mu-opioid receptor, which is the primary target of most opioid drugs. 14-Thioglycolamido-7,8-dihydromorphinone also has a longer duration of action than morphine, which allows for longer experiments and more accurate data. Additionally, 14-Thioglycolamido-7,8-dihydromorphinone has fewer side effects than other opioids, which reduces the risk of confounding variables in experiments.
However, there are also some limitations to using 14-Thioglycolamido-7,8-dihydromorphinone in lab experiments. 14-Thioglycolamido-7,8-dihydromorphinone is a synthetic compound, which means that it may not accurately reflect the effects of endogenous opioids. Additionally, 14-Thioglycolamido-7,8-dihydromorphinone has some activity at the delta-opioid receptor, which may complicate experiments that are specifically targeting the mu-opioid receptor. Finally, 14-Thioglycolamido-7,8-dihydromorphinone has not been extensively studied in humans, which limits its potential for clinical use.
将来の方向性
There are several potential future directions for research on 14-Thioglycolamido-7,8-dihydromorphinone. One area of interest is the development of more selective agonists and antagonists for the mu-opioid receptor. This could lead to the development of more effective pain relievers with fewer side effects. Additionally, 14-Thioglycolamido-7,8-dihydromorphinone could be used to investigate the role of opioid receptors in diseases such as cancer and depression. Finally, 14-Thioglycolamido-7,8-dihydromorphinone could be used to study the molecular mechanisms underlying opioid addiction and withdrawal, which could lead to the development of more effective treatments for opioid addiction.
Conclusion
In conclusion, 14-Thioglycolamido-7,8-dihydromorphinone is a synthetic opioid compound that has potential as a research tool for studying opioid receptors and their interactions with other compounds. 14-Thioglycolamido-7,8-dihydromorphinone has high affinity for the mu-opioid receptor and has been shown to have analgesic properties in animal models of pain. 14-Thioglycolamido-7,8-dihydromorphinone has several advantages as a research tool, including a longer duration of action and fewer side effects than other opioids. However, there are also some limitations to using 14-Thioglycolamido-7,8-dihydromorphinone in lab experiments, such as its synthetic nature and activity at the delta-opioid receptor. Future research on 14-Thioglycolamido-7,8-dihydromorphinone could lead to the development of more effective pain relievers and treatments for opioid addiction.
合成法
The synthesis method for 14-Thioglycolamido-7,8-dihydromorphinone involves the reaction of 14-bromo-7,8-dihydromorphinone with thioglycolamide in the presence of a palladium catalyst. This reaction results in the formation of 14-Thioglycolamido-7,8-dihydromorphinone, which can be purified using various techniques such as column chromatography and recrystallization. The purity of 14-Thioglycolamido-7,8-dihydromorphinone can be determined using analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
科学的研究の応用
14-Thioglycolamido-7,8-dihydromorphinone is primarily used as a research tool to study opioid receptors and their interactions with other compounds. It has been shown to have high affinity for the mu-opioid receptor and moderate affinity for the delta-opioid receptor. 14-Thioglycolamido-7,8-dihydromorphinone can be used to study the binding properties of opioid receptors, as well as their downstream signaling pathways. Additionally, 14-Thioglycolamido-7,8-dihydromorphinone can be used to investigate the effects of opioid receptor agonists and antagonists on cellular and molecular processes.
特性
CAS番号 |
139292-26-5 |
|---|---|
製品名 |
14-Thioglycolamido-7,8-dihydromorphinone |
分子式 |
C19H22N2O4S |
分子量 |
374.5 g/mol |
IUPAC名 |
N-[(4R,4aS,7aR)-9-hydroxy-3-methyl-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]-2-sulfanylacetamide |
InChI |
InChI=1S/C19H22N2O4S/c1-21-7-6-18-15-10-2-3-11(22)16(15)25-17(18)12(23)4-5-19(18,13(21)8-10)20-14(24)9-26/h2-3,13,17,22,26H,4-9H2,1H3,(H,20,24)/t13-,17+,18?,19-/m1/s1 |
InChIキー |
IFWCCHXFUMLVAF-ZWIYRELYSA-N |
異性体SMILES |
CN1CCC23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)NC(=O)CS |
SMILES |
CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)NC(=O)CS |
正規SMILES |
CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)NC(=O)CS |
同義語 |
14-beta-(thioglycolamido)-7,8-dihydromorphinone 14-thioglycolamido-7,8-dihydromorphinone TAMO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



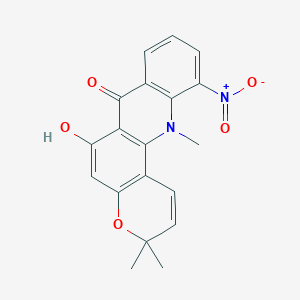
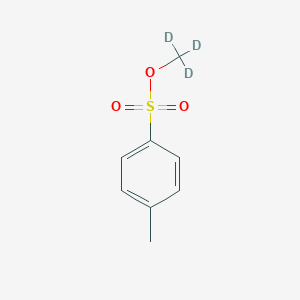
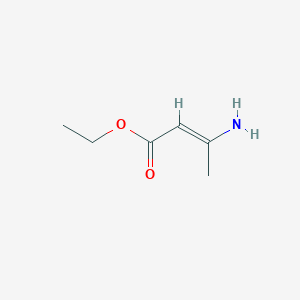
![(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-3-methyl-2-(2-methylpropoxycarbonylamino)butanoyl]amino]-3-phenylmethoxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-[4-[(4-bromophenyl)methoxycarbonyloxy]phenyl]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B148390.png)
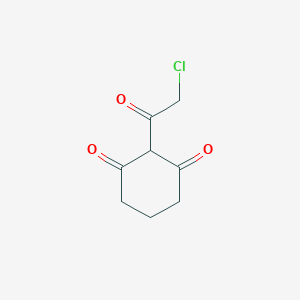
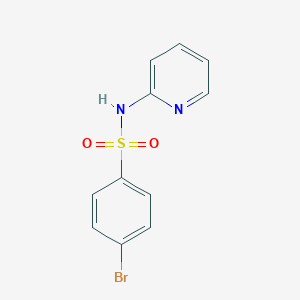
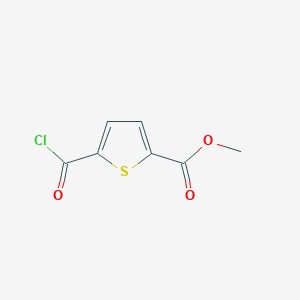
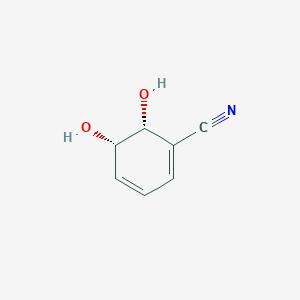
![2-[(Dimethylamino)methylene]-3-oxo-3-(2,4-dichlorophenyl)propanenitrile](/img/structure/B148423.png)
![[3-Hexadecanoyloxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B148426.png)
